N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9(19)18-6-5-10-11(7-16)13(21-12(10)8-18)17-14(20)15(2,3)4/h5-6,8H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUGTVSOXYTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in the Thieno[2,3-c]pyridine Family
N-(6-Acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) Derivatives
- Key Differences: Replacement of the 3-cyano group with ethoxycarbonyl (e.g., compound 1 in ).
- This substitution correlates with moderate TNF-α inhibition in vitro but lower potency compared to cyano-substituted analogs .
N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl] Derivatives
- Key Differences: 3-Carbamoyl instead of 3-cyano; 6-methyl instead of 6-acetyl.
- Impact: Carbamoyl groups introduce hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability compared to cyano.
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide
- Key Differences : Pivalamide replaced with chloroacetamide ().
- Impact : Chloroacetamide’s smaller size and electrophilic chlorine may increase reactivity but reduce selectivity, raising toxicity risks. Pivalamide’s bulk likely improves pharmacokinetic profiles .
Pyridine-Based Pivalamide Derivatives
A. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide ()
- Structural Contrast: Pyridine core vs. fused thienopyridine.
- Impact : The fused thiophene ring in the target compound enhances π-stacking and hydrophobic interactions, critical for binding to hydrophobic enzyme pockets.
B. N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide ()
- Key Differences : Halogen (iodine) and dimethoxymethyl substituents.
- The target compound’s cyano and acetyl groups offer a balance of hydrophobicity and electronic modulation .
Key Findings :
- The 3-cyano group in the target compound enhances TNF-α inhibition compared to ethoxycarbonyl or carbamoyl analogs due to stronger electron-withdrawing effects.
- Pivalamide improves metabolic stability over chloroacetamide or smaller amides by resisting enzymatic degradation .
Commercial Availability
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thieno[2,3-c]pyridine core with various substituents that contribute to its biological properties. The molecular formula is with a molecular weight of 358.45 g/mol. Its structure allows for diverse interactions with biological targets.
The primary mechanisms of action for this compound involve modulation of specific enzymatic pathways and receptor interactions. It has been noted for its potential as an inhibitor of various kinases, particularly those involved in cellular signaling pathways that regulate inflammation and cell proliferation.
Key Mechanisms Include:
- Inhibition of JNK Kinases : The compound has shown selectivity towards JNK2 and JNK3 kinases, which are implicated in stress responses and apoptosis. Inhibitors of these kinases can modulate inflammatory responses and potentially provide therapeutic benefits in conditions like cancer and neurodegenerative diseases .
- Antioxidant Activity : The presence of the cyano group may contribute to antioxidant properties, helping to mitigate oxidative stress within cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
JNK Inhibition in Cancer Models :
A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines by inhibiting JNK signaling pathways. This suggests a potential role in cancer therapy by inducing apoptosis in malignant cells. -
Neuroprotection Studies :
Research indicated that this compound exhibited neuroprotective effects in models of neurodegeneration. It was shown to attenuate neuronal death induced by oxidative stress through its antioxidant properties.
Q & A
Q. What in silico tools predict the compound’s metabolic stability during preclinical development?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and clearance.
- Metabolite Identification : Simulate phase I/II metabolism with BioTransformer software.
- Docking with CYP Isozymes : Assess binding to CYP3A4/2D6 active sites to predict oxidation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
